molecular formula C10H7FO2 B15051815 1-(6-Fluorobenzofuran-2-yl)ethanone

1-(6-Fluorobenzofuran-2-yl)ethanone

Katalognummer: B15051815
Molekulargewicht: 178.16 g/mol
InChI-Schlüssel: NRKXIMUINREXIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Fluorobenzofuran-2-yl)ethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate, which produces 2-fluorobenzofuran . Another method includes the use of fluorinating agents such as trifluoromethyl hypofluorite (CF3OF) to introduce the fluorine atom into the benzofuran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Fluorobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Fluorobenzofuran-2-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-Fluorobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can modulate various biochemical pathways, resulting in its observed pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Fluorobenzofuran-2-yl)ethanone is unique due to the specific positioning of the fluorine atom on the benzofuran ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H7FO2

Molekulargewicht

178.16 g/mol

IUPAC-Name

1-(6-fluoro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7FO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3

InChI-Schlüssel

NRKXIMUINREXIZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.